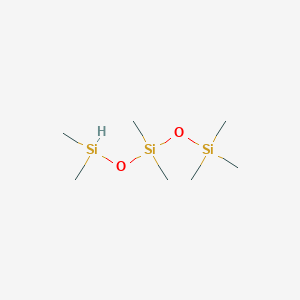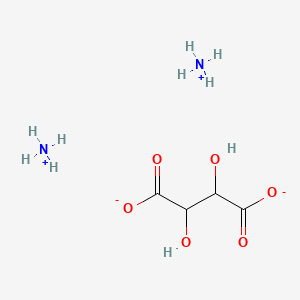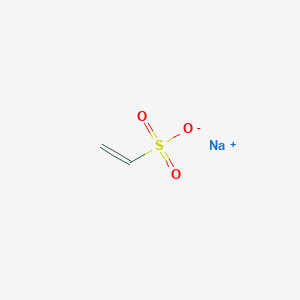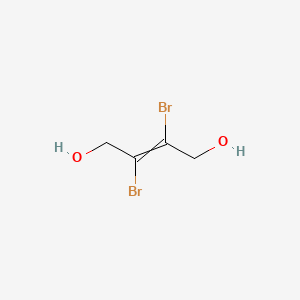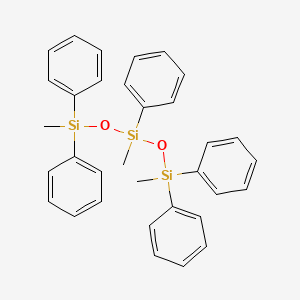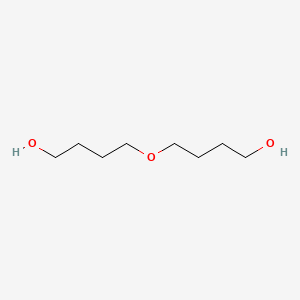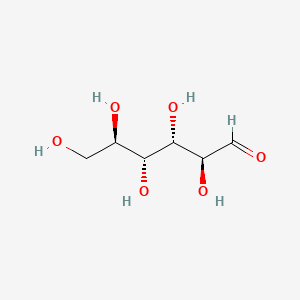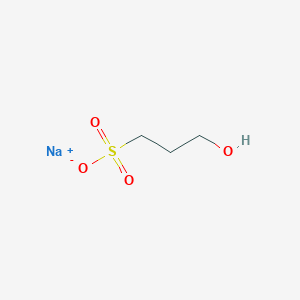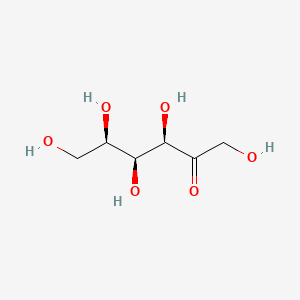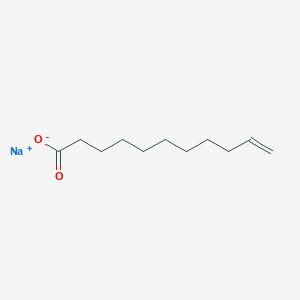
sodium;undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium undec-10-enoate, also known as sodium undecylenate, is a sodium salt of undec-10-enoic acid. It is an anionic surfactant with the molecular formula C11H19NaO2. This compound is known for its antimicrobial properties and is commonly used in personal care products, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium undec-10-enoate can be synthesized through the neutralization of undec-10-enoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:
C11H20O2+NaOH→C11H19NaO2+H2O
Industrial Production Methods
In industrial settings, sodium undec-10-enoate is produced by the saponification of castor oil, which contains undec-10-enoic acid. The process involves heating castor oil with sodium hydroxide, followed by purification steps to isolate the sodium undec-10-enoate .
Chemical Reactions Analysis
Types of Reactions
Sodium undec-10-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include halides and amines.
Major Products
Oxidation: Undec-10-enoic acid.
Reduction: Undecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium undec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a reagent in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in topical antifungal treatments.
Industry: Utilized in the production of lubricants, coatings, and personal care products.
Mechanism of Action
The antimicrobial activity of sodium undec-10-enoate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased membrane permeability and ultimately leading to cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Sodium laurate: Another anionic surfactant with similar antimicrobial properties.
Sodium oleate: A sodium salt of oleic acid, used in similar applications but with different fatty acid chain lengths.
Sodium palmitate: A sodium salt of palmitic acid, commonly used in soap production.
Uniqueness
Sodium undec-10-enoate is unique due to its unsaturated carbon chain, which imparts distinct chemical reactivity and antimicrobial properties compared to its saturated counterparts .
Properties
IUPAC Name |
sodium;undec-10-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYPZNSPQXLRRQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
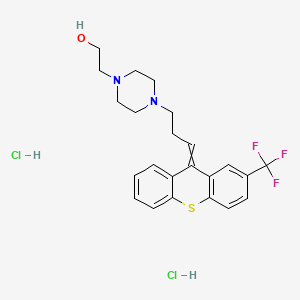
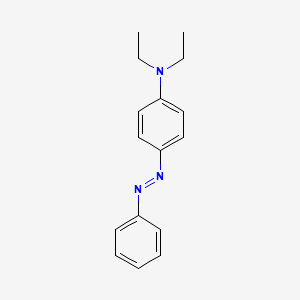

![(2S)-2-[[(2S)-2-azaniumyl-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B7821035.png)
